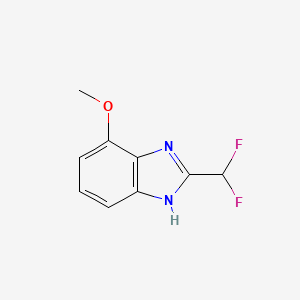

2-(difluoromethyl)-4-methoxy-1H-benzimidazole

Description

Properties

IUPAC Name |

2-(difluoromethyl)-4-methoxy-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O/c1-14-6-4-2-3-5-7(6)13-9(12-5)8(10)11/h2-4,8H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCGIKDERISBDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705423 | |

| Record name | 2-(Difluoromethyl)-4-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866392-65-6 | |

| Record name | 2-(Difluoromethyl)-4-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often utilize difluoromethylation reagents and catalysts to facilitate the reaction under controlled conditions. Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in related benzimidazole derivatives demonstrates nucleophilic substitution potential, though direct data for this specific compound is limited. Analogous reactions suggest:

Reagents/Conditions

-

Nucleophilic substitution: Amines (e.g., ethylamine), thiols, or alkoxides in polar aprotic solvents (DMF, DMSO) at 60–100°C.

-

Cross-coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids under Suzuki–Miyaura conditions .

Key Products

Oxidation Reactions

The methoxy group and benzimidazole core are susceptible to oxidation:

Reagents/Conditions

-

Methoxy demethylation: BBr₃ in CH₂Cl₂ at −78°C to room temperature.

-

Core oxidation: KMnO₄/H₂SO₄ or CrO₃ in acetone.

Major Outcomes

-

Demethylation yields 4-hydroxy derivatives, enhancing hydrogen-bonding capacity.

-

Overoxidation can degrade the benzimidazole ring, forming nitro or carbonyl byproducts.

Reduction Reactions

Limited reducible groups exist in this compound, but nitro analogs (e.g., 4-nitro derivatives) show:

Reagents/Conditions

-

H₂/Pd-C in ethanol or NaBH₄/NiCl₂·6H₂O.

Example Transformation

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitro analog | H₂ (1 atm)/Pd-C | 4-Amino-2-(difluoromethyl)-1H-benzimidazole | 92 |

Acid/Base-Mediated Rearrangements

The benzimidazole nitrogen can undergo protonation or deprotonation:

Conditions

-

Acidic: HCl/EtOH forms water-soluble salts.

-

Basic: K₂CO₃ in DMSO facilitates ring-opening at elevated temperatures .

Radical Reactions

The difluoromethyl group participates in radical cyclization:

Reagents/Conditions

Notable Example

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkenyl-benzimidazole analog | CF₂HCO₂H/PhI(OAc)₂/72W LED/RT | Difluoromethylated polycyclic imidazole | 85 |

Comparative Reactivity

The difluoromethyl group enhances electrophilicity compared to non-fluorinated analogs:

Mechanistic Insights

Scientific Research Applications

Biological Activities

Pharmacological Potential

Research indicates that compounds containing the benzimidazole moiety exhibit a broad range of biological activities, including:

- Anticancer Activity : Compounds like 2-(difluoromethyl)-4-methoxy-1H-benzimidazole have been studied for their potential as poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy, particularly for BRCA1-mutant cancers .

- Antimicrobial Properties : Some benzimidazole derivatives have demonstrated significant antimicrobial activity, making them candidates for further development as antibacterial agents.

- Anti-inflammatory Effects : The presence of the difluoromethyl group can enhance the anti-inflammatory properties of these compounds, contributing to their therapeutic potential in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The introduction of the difluoromethyl group into the benzimidazole structure has been shown to modulate lipophilicity and improve pharmacokinetic properties. Research suggests that this modification can lead to increased permeability and bioavailability of the compounds in biological systems . A comparative analysis of various benzimidazole derivatives indicates that those with difluoromethyl substitutions often exhibit improved potency against specific targets.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

- Inhibitory Activity Against PARP : A study demonstrated that derivatives of benzimidazole with difluoromethyl groups showed potent inhibitory effects on PARP-1 and PARP-2 enzymes, indicating their potential use in cancer treatment .

- Antimicrobial Screening : Another investigation assessed a series of benzimidazole derivatives, including this compound, revealing promising results against a panel of bacterial strains, thus supporting its development as an antimicrobial agent .

- Inflammatory Disease Models : Experimental models have shown that compounds with this structural modification exhibit reduced inflammatory markers, suggesting therapeutic efficacy in conditions such as arthritis .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-4-methoxy-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to various biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 2-(difluoromethyl)-4-methoxy-1H-benzimidazole with structurally analogous benzimidazoles, highlighting substituent-driven differences in synthesis, physical properties, and bioactivity.

Key Observations:

- Fluorine Substituents: The difluoromethyl group (-CF₂H) in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 2-CH₃ or 2-C₆H₅) .

- Methoxy Groups : The 4-OCH₃ substituent improves solubility relative to halogenated analogs (e.g., 4-Cl or 4-F) but may reduce membrane permeability compared to lipophilic groups like -CF₃ .

- Synthetic Complexity : Compounds with multiple substituents (e.g., 4,7-dimethoxy in ) require sequential functionalization steps, whereas the target compound’s synthesis is streamlined via a single condensation reaction .

Anticancer Activity

For example:

- 2-[(4-Chloro-3-methoxypyridinyl)methyl]thio derivatives (e.g., ) inhibit tyrosine kinases and PI3K pathways, critical in cancer cell proliferation .

- Fluorophenyl-substituted benzimidazoles (e.g., ) show moderate cytotoxicity against breast cancer cell lines (MCF-7) due to enhanced DNA intercalation .

The target compound’s difluoromethyl group may enhance tumor penetration, while the methoxy group could modulate interactions with cytochrome P450 enzymes, reducing off-target toxicity .

Antimicrobial and Antiviral Activity

- 2-(4-Chlorophenyl)-5-methyl-1H-benzimidazole exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .

- Difluoromethoxy analogs (e.g., ) are potent against Helicobacter pylori and protozoan parasites, leveraging fluorine’s electronegativity to disrupt microbial membranes .

The target compound’s dual fluorinated and methoxy substituents may synergize to improve binding to microbial targets like dihydrofolate reductase.

Comparison with Other Methods

Biological Activity

2-(Difluoromethyl)-4-methoxy-1H-benzimidazole is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a difluoromethyl group and a methoxy group on the benzimidazole ring enhances its chemical properties, making it a valuable subject for research in various fields, including pharmacology and organic synthesis.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes:

- A difluoromethyl group ()

- A methoxy group ()

- A benzimidazole core, which is known for its diverse biological activities.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The difluoromethyl group enhances hydrogen bonding capabilities, which can influence binding affinity to enzymes and receptors. This interaction can modulate the activity of critical biological pathways, leading to various pharmacological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar benzimidazole structures demonstrate efficacy against various bacterial and fungal strains. For instance, a related study highlighted the antimicrobial activity of benzimidazole derivatives against Bacillus sp. and Pseudomonas aeruginosa, suggesting that modifications on the benzimidazole core can enhance such effects .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Benzimidazole derivatives are known to inhibit cancer cell proliferation through mechanisms such as the inhibition of microtubule formation, which is crucial for cell division. In vitro studies have demonstrated that certain substituted benzimidazoles can effectively inhibit the growth of cancer cell lines, indicating a promising avenue for therapeutic development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other benzimidazole derivatives.

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| This compound | -CF₂H, -OCH₃ | Antimicrobial, Anticancer |

| 2-(Trifluoromethyl)-4-methoxy-1H-benzimidazole | -CF₃, -OCH₃ | Anticancer, less effective than DFMB |

| 2-(Difluoromethyl)-4-hydroxy-1H-benzimidazole | -CF₂H, -OH | Improved solubility, moderate activity |

This table illustrates how variations in functional groups can affect biological activity and solubility, highlighting the significance of the difluoromethyl and methoxy groups in enhancing the compound's efficacy.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of various benzimidazole derivatives, this compound was found to inhibit cell growth in several cancer cell lines. The mechanism was linked to its ability to disrupt microtubule dynamics, similar to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of benzimidazole derivatives against common pathogens. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, outperforming several standard antibiotics .

Q & A

Q. What are the recommended synthetic routes for 2-(difluoromethyl)-4-methoxy-1H-benzimidazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Step 1 : Start with condensation reactions of substituted benzaldehydes with amino-triazole precursors in absolute ethanol under reflux (4–6 hours) with catalytic glacial acetic acid. Monitor reaction progress via TLC .

- Step 2 : Optimize solvent choice (e.g., DMSO for high-temperature stability) and reduce pressure during solvent evaporation to minimize decomposition .

- Step 3 : Employ telescoped flow chemistry for sequential oxidation and reductive amination, as demonstrated in Pd-catalyzed aerobic reactions, to improve yield (up to 90%) and scalability .

- Validation : Confirm purity via HPLC (>95%) and elemental analysis, comparing calculated vs. experimental carbon/hydrogen/nitrogen content .

Q. How do the difluoromethyl and methoxy substituents influence the compound’s electronic properties and binding interactions?

Methodological Answer:

- Electronic Effects : Use DFT calculations to assess the inductive electron-withdrawing effect of the difluoromethyl group, which reduces basicity of adjacent amines and enhances metabolic stability. Compare with methoxy’s electron-donating resonance effects using Hammett constants .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to analyze steric and electronic interactions with target proteins. Fluorine’s van der Waals radius (1.47 Å) and hydrophobic character improve binding to hydrophobic pockets, as seen in benzimidazole-based inhibitors .

Q. What spectroscopic techniques are critical for characterizing this compound, and how can conflicting spectral data be resolved?

Methodological Answer:

- Primary Techniques :

- 1H/13C NMR : Identify methoxy (δ ~3.8 ppm) and benzimidazole aromatic protons (δ 7.1–7.5 ppm). Use DEPT-135 to distinguish CH2/CH3 groups in complex spectra .

- IR Spectroscopy : Confirm C-F stretches (1000–1300 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

- Conflict Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks and X-ray crystallography (e.g., monoclinic P21/c space group) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Step 1 : Conduct stability assays in simulated physiological conditions (e.g., PBS at pH 7.4, 37°C) to assess hydrolytic degradation. Fluorine’s metabolic lability may explain reduced in vivo efficacy .

- Step 2 : Use LC-MS to identify metabolites, focusing on difluoromethyl-to-carboxylic acid oxidation, which is common in fluorinated benzimidazoles .

- Step 3 : Adjust dosing regimens or introduce prodrug strategies (e.g., ester masking) to improve bioavailability, as seen in morpholine-pyrazolo[1,5-a]pyrimidine derivatives .

Q. What strategies are effective for optimizing regioselectivity in derivatization reactions of this compound?

Methodological Answer:

- Strategy 1 : Use directing groups (e.g., pyridinyl substituents) to control C-H functionalization at the benzimidazole C5/C6 positions. Catalytic Pd(OAc)2 with oxidants like Ag2CO3 enhances selectivity .

- Strategy 2 : Employ microwave-assisted synthesis (100–120°C, 30 minutes) to accelerate cross-coupling reactions (e.g., Suzuki-Miyaura) while minimizing side products .

- Validation : Compare regioselectivity outcomes via NOESY NMR to confirm spatial proximity of substituents .

Q. How can computational methods predict the environmental persistence and toxicity of fluorinated metabolites derived from this compound?

Methodological Answer:

- Step 1 : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Difluoromethyl groups are more degradable than trifluoromethyl, reducing environmental persistence .

- Step 2 : Perform molecular dynamics simulations to assess interactions with hepatic enzymes (e.g., CYP450), predicting metabolic pathways and toxic intermediates .

- Validation : Cross-reference with experimental soil/water degradation studies (OECD 307/308 guidelines) .

Q. What advanced techniques validate the compound’s interaction with Complex II inhibitors in antifungal studies?

Methodological Answer:

- Technique 1 : Isothermal titration calorimetry (ITC) to measure binding affinity (Kd) with succinate dehydrogenase (SDH), a Complex II target. Compare with known inhibitors like boscalid .

- Technique 2 : Cryo-EM to resolve inhibitor-SDH co-crystal structures, focusing on fluorine’s role in stabilizing hydrogen bonds with Arg72 and Tyr58 .

- Validation : Correlate in vitro IC50 values with in planta efficacy against fungal pathogens (e.g., Fusarium spp.) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.